2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95%
Overview
Description
2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% (2H5TFP) is a synthetic compound that has been studied extensively in the scientific community. It is a fluorinated pyrimidine derivative, and its chemical structure is composed of an aromatic ring attached to a five-membered pyrimidine ring. It is a white crystalline solid that is highly soluble in water and ethanol. It has a melting point of approximately 220-222°C and a boiling point of approximately 290-292°C. It has been used in numerous scientific research applications, including drug development and biochemical studies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine involves the reaction of 2,4,6-trifluorobenzaldehyde with urea in the presence of a base to form 2,4,6-trifluorophenylpyrimidin-5-ol, which is then oxidized to form the final product.
Starting Materials
2,4,6-trifluorobenzaldehyde, urea, base, oxidizing agent
Reaction
Step 1: 2,4,6-trifluorobenzaldehyde is reacted with urea in the presence of a base, such as potassium hydroxide, in ethanol to form 2,4,6-trifluorophenylpyrimidin-5-ol., Step 2: The resulting 2,4,6-trifluorophenylpyrimidin-5-ol is then oxidized using an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to form 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine., Step 3: The final product is purified using standard techniques, such as recrystallization or column chromatography.
Scientific Research Applications
2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% has been used in numerous scientific research applications, including drug development, biochemical studies, and as a reagent in organic synthesis. It has been used to study the effects of fluorination on biochemical and physiological processes, as well as to explore the structure-activity relationships of various compounds. It has also been used to study the effects of fluorination on the pharmacokinetics and pharmacodynamics of drugs. Additionally, it has been used in the synthesis of various organic compounds, such as amides, esters, and sulfonamides.
Mechanism Of Action
2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% has been used to study the effects of fluorination on biochemical and physiological processes. Fluorination of compounds can affect the binding affinity of the compound to its target, as well as the metabolism and excretion of the compound. Additionally, fluorination of compounds can lead to increased solubility and improved bioavailability.
Biochemical And Physiological Effects
2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% has been used to study the effects of fluorination on biochemical and physiological processes. Fluorination of compounds can lead to increased binding affinity of the compound to its target, as well as increased solubility and improved bioavailability. Additionally, fluorination of compounds can affect the metabolism and excretion of the compound.
Advantages And Limitations For Lab Experiments
The use of 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% in laboratory experiments has several advantages. It is a highly soluble compound, making it easy to work with in laboratory experiments. Additionally, it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, there are some limitations to using 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% in laboratory experiments. It is a highly reactive compound, and it can be difficult to handle and store. Additionally, it is a relatively unstable compound, and it can decompose or react with other compounds if not stored properly.
Future Directions
The use of 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% in scientific research applications has been extensively studied, and there are many potential future directions for its use. One potential future direction is the use of 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% in drug development. It could be used to study the effects of fluorination on the pharmacokinetics and pharmacodynamics of drugs, as well as to explore the structure-activity relationships of various compounds. Additionally, it could be used to study the effects of fluorination on biochemical and physiological processes. Another potential future direction is the use of 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% in the synthesis of various organic compounds, such as amides, esters, and sulfonamides. Finally, it could be used to study the effects of fluorination on the solubility and bioavailability of compounds.
properties
IUPAC Name |
5-(2,4,6-trifluorophenyl)-1H-pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O/c11-6-1-7(12)9(8(13)2-6)5-3-14-10(16)15-4-5/h1-4H,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUCEDMIGXRJAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CNC(=O)N=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686834 | |
Record name | 5-(2,4,6-Trifluorophenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine | |
CAS RN |
1111108-58-7 | |
Record name | 5-(2,4,6-Trifluorophenyl)-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111108-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,4,6-Trifluorophenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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